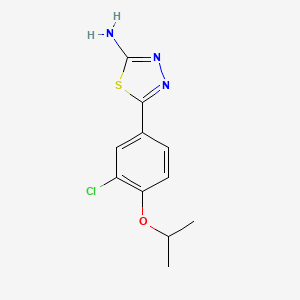

5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine

Übersicht

Beschreibung

5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro and isopropoxy group attached to a phenyl ring, which is further connected to a thiadiazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine typically involves the reaction of 3-chloro-4-isopropoxyaniline with thiocarbonyl compounds under specific conditions. One common method involves the cyclization of 3-chloro-4-isopropoxyaniline with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base like potassium carbonate and solvents such as dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiadiazoles.

Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that compounds similar to 5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-amine exhibit notable antimicrobial properties. For instance, research has demonstrated that thiadiazole derivatives can inhibit the growth of various bacteria and fungi. A study focusing on the structure-activity relationship (SAR) of thiadiazole compounds showed that modifications in the phenyl ring significantly enhance antibacterial activity against Gram-positive bacteria .

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus |

| Thiadiazole Derivative A | High | Escherichia coli |

| Thiadiazole Derivative B | Low | Candida albicans |

Anti-inflammatory Properties

Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Pesticidal Activity

This compound has been evaluated for its pesticidal properties. Research indicates that this compound can act as an effective herbicide or insecticide by disrupting the metabolic pathways in pests .

| Application | Effectiveness | Target Pest |

|---|---|---|

| Herbicide | Effective | Weeds |

| Insecticide | Moderate | Aphids |

Plant Growth Regulation

Studies have suggested that certain thiadiazole compounds can act as plant growth regulators, enhancing growth and yield in various crops. This application is particularly relevant in sustainable agriculture practices where chemical fertilizers are minimized .

Antibacterial Evaluation

A comprehensive study published in Molecules examined the antibacterial efficacy of several thiadiazole derivatives, including this compound. The results indicated a significant reduction in bacterial load when treated with these compounds compared to controls .

Field Trials for Pesticidal Use

Field trials conducted to assess the efficacy of this compound as a pesticide showed promising results in controlling pest populations while maintaining crop health. These trials emphasized the compound's potential as a safer alternative to conventional pesticides .

Wirkmechanismus

The mechanism of action of 5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(3-bromo-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine: Similar structure with a bromo group instead of a chloro group.

5-(3-chloro-4-methoxyphenyl)-1,3,4-thiadiazol-2-aMine: Similar structure with a methoxy group instead of an isopropoxy group.

Uniqueness

5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the chloro and isopropoxy groups can affect the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from other similar compounds.

Biologische Aktivität

Overview

5-(3-Chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole class, which is recognized for its diverse biological activities. The structural features of this compound include a chloro and isopropoxy group attached to a phenyl ring, alongside a thiadiazole ring, which contribute to its potential therapeutic properties.

- IUPAC Name : 5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-amine

- Molecular Formula : C₁₁H₁₂ClN₃OS

- CAS Number : 1258440-61-7

Biological Activities

The biological activities of this compound have been explored in various studies, particularly focusing on its potential as an antimicrobial and anticancer agent.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance:

-

Mechanism of Action : The compound has been shown to induce apoptotic cell death in cancer cells. In vitro studies indicated that it possesses cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The median inhibitory concentration (IC50) values for these activities were reported as follows:

Cell Line IC50 (µg/mL) MCF-7 0.28 HepG2 10.10

These results suggest that structural modifications can enhance the activity of thiadiazole derivatives against specific cancer types .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have highlighted its effectiveness against various bacterial and fungal strains:

-

Antibacterial Activity : The compound showed moderate to significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as follows:

Bacterial Strain MIC (µg/mL) S. aureus 62.5 E. coli 47.5

This indicates the potential of thiadiazole derivatives in developing new antibacterial agents .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the cytotoxicity of various thiadiazole derivatives, including the target compound, using the MTT assay. It was found that structural modifications significantly impacted their cytotoxicity profiles.

- In Vivo Studies : An in vivo study involving tumor-bearing mice demonstrated the compound's ability to target sarcoma cells effectively, indicating its potential for further development as an anticancer agent .

- Structure-Activity Relationship (SAR) : Research has underscored the importance of substituent positioning on the phenyl ring in enhancing biological activity. For example, shifting substituents can lead to a fourfold increase in anticancer activity .

Eigenschaften

IUPAC Name |

5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3OS/c1-6(2)16-9-4-3-7(5-8(9)12)10-14-15-11(13)17-10/h3-6H,1-2H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFCMQOSHSTGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.